

An In-depth Technical Guide to Tripropyltin Laurate: Physical, Chemical, and Toxicological Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **tripropyltin laurate**. Due to the limited availability of data for this specific compound, information from closely related tripropyltin and other organotin carboxylate compounds has been included to provide a broader context and informed estimations.

Physical and Chemical Properties

Tripropyltin laurate is an organotin compound consisting of a tripropyltin cation and a laurate anion. While specific experimental data for **tripropyltin laurate** is scarce, the following tables summarize its known properties and those of related compounds, which can be used for estimation.

Table 1: Core Physical and Chemical Properties of Tripropyltin Laurate



| Property | Value | Source/Notes |
|-------------------|---|---|
| Molecular Formula | C21H44O2Sn | - |
| Molecular Weight | 447.28 g/mol | - |
| CAS Number | 57808-37-4 | [1][2][3][4][5] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from related organotin compounds. |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. | Inferred from the lipophilic nature of similar organotin compounds. |

Table 2: Physical Properties of Related Tripropyltin Compounds for Estimation

| Compound | Property | Value | Source/Notes |
|-----------------------|--------------------------------|---------------------|--------------|
| Tripropyltin | Boiling Point | 224.7°C at 760 mmHg | |
| Tripropyltin chloride | Boiling Point | 123°C at 17.3 hPa | [6][7] |
| Melting Point | -23°C | [6][8][9] | |
| Density | 1.294 - 1.300 g/cm³ at 20°C | [6] | |

Synthesis and Chemical Reactions

Synthesis:

A general method for the synthesis of triorganotin carboxylates, such as **tripropyltin laurate**, involves the reaction of a triorganotin halide (e.g., tripropyltin chloride) with the corresponding carboxylic acid (lauric acid) or its sodium salt. The reaction is typically carried out in an anhydrous organic solvent.

A general reaction scheme is as follows:



 $(CH_3CH_2CH_2)_3SnCl + C_{11}H_{23}COOH + (C_2H_5)_3N \rightarrow (CH_3CH_2CH_2)_3SnOCOC_{11}H_{23} + (C_2H_5)_3NHCl$

Alternatively, the reaction can be performed with the sodium salt of the carboxylic acid:

 $(CH_3CH_2CH_2)_3SnCl + C_{11}H_{23}COONa \rightarrow (CH_3CH_2CH_2)_3SnOCOC_{11}H_{23} + NaCl$

Chemical Reactions:

Tripropyltin laurate is expected to undergo hydrolysis in the presence of water, breaking the ester linkage to form tripropyltin hydroxide and lauric acid. It is also susceptible to decomposition upon heating, though specific decomposition products have not been documented in the available literature.

Experimental Protocols

Detailed experimental protocols for the analysis of **tripropyltin laurate** are not readily available. However, general methodologies for the characterization of organotin carboxylates can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of organotin compounds. Due to their low volatility, derivatization is often required.

General Protocol Outline:

- Sample Preparation: The sample containing tripropyltin laurate is extracted with a suitable organic solvent (e.g., hexane).
- Derivatization: The extracted organotin compound is derivatized to a more volatile species. Common derivatization agents include sodium tetraethylborate (NaBEt4) or Grignard reagents (e.g., ethylmagnesium bromide), which ethylate or alkylate the tin atom.[10][11]
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer. The separation is typically performed on a non-polar capillary column.
 The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides structural information for identification.



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A generalized workflow for the analysis of organotin compounds by GC-MS.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Can be used to identify the signals corresponding to the propyl groups attached to the tin atom and the alkyl chain of the laurate moiety.
- 13C NMR: Provides information on the carbon skeleton of the molecule.
- ¹¹⁹Sn NMR: Is particularly useful for determining the coordination number of the tin atom.[12] [13][14][15][16] For triorganotin carboxylates, the chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin or as a polymer with a higher coordination number in the solid state or in solution.[12][13][14][15][16]

Infrared (IR) Spectroscopy:

FT-IR spectroscopy can be used to confirm the formation of the ester linkage. The disappearance of the broad O-H stretching band of the carboxylic acid and the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO) upon coordination to the tin atom are key diagnostic features.[6][12][17][18][19]

Biological Activity and Toxicology

The biological activity of triorganotin compounds is well-documented, with their toxicity varying with the nature of the organic substituents. Tripropyltin compounds are known to have biocidal properties, including fungicidal and bactericidal activities.[7]

General Toxicological Profile of Triorganotins:

 Membrane Disruption: At higher concentrations, lipophilic triorganotin compounds can cause lysis of red blood cells.



- Immunotoxicity: Some triorganotin compounds, including tripropyltin, have been shown to cause thymus weight reduction and suppress T-cell-mediated immunity.[7]
- Neurotoxicity: While more pronounced in lower alkyltin compounds like trimethyltin and triethyltin, neurotoxic effects are a known hazard of organotin exposure.

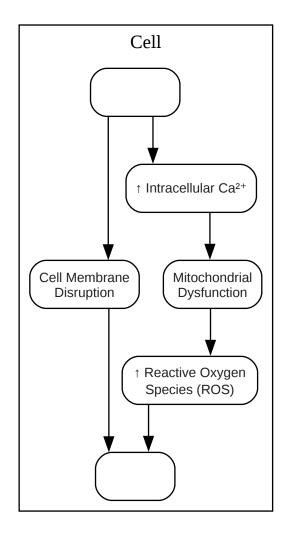
Specific toxicological data for **tripropyltin laurate** is limited. However, it is classified as a substance where the tin concentration should not exceed 0.1 wt% in articles or parts thereof, indicating concerns about its potential health and environmental risks.[2][3][4][5]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for **tripropyltin laurate**, studies on other organotin compounds, such as tributyltin and dibutyltin, provide insights into their potential mechanisms of action. These compounds have been shown to induce apoptosis and interfere with various signaling pathways, including those involving calcium homeostasis and the mTOR pathway.[5]

The following diagram illustrates a hypothetical signaling pathway for organotin-induced cytotoxicity, based on data from related compounds.





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A hypothetical signaling pathway for organotin-induced cytotoxicity.

Conclusion

Tripropyltin laurate is an organotin carboxylate with potential applications stemming from its biocidal properties. However, there is a significant lack of publicly available data regarding its specific physical, chemical, and toxicological properties. Researchers and drug development professionals should exercise caution and consider the known hazards of related triorganotin compounds when handling or evaluating this substance. Further research is warranted to fully characterize **tripropyltin laurate** and establish a comprehensive safety and activity profile.



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